H(-Asn-Pro-Asn-Ala)2-OH
Overview
Description
H(-Asn-Pro-Asn-Ala)2-OH, commonly known as HPN-07, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic benefits. This peptide has been found to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mechanism Of Action
HPN-07 works by inhibiting the activity of pro-inflammatory cytokines and oxidative stress. It has been found to inhibit the production of nitric oxide, which is a key mediator of inflammation. HPN-07 also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the production of antioxidant enzymes.
Biochemical And Physiological Effects
HPN-07 has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage. HPN-07 has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, HPN-07 has been found to improve motor function and reduce neuronal damage in animal models of Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of HPN-07 is its stability, which makes it suitable for use in lab experiments. HPN-07 is also relatively easy to synthesize using SPPS. However, one of the limitations of HPN-07 is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are numerous future directions for the research of HPN-07. One area of interest is the potential use of HPN-07 in the treatment of traumatic brain injury. HPN-07 has been found to reduce neuronal damage in animal models of traumatic brain injury, and further research is needed to determine its potential therapeutic benefits in humans. Additionally, HPN-07 may have potential in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to determine the optimal dosage and administration of HPN-07 for therapeutic use.
Conclusion:
In conclusion, HPN-07 is a promising synthetic peptide that has potential therapeutic benefits in the treatment of various diseases. Its unique mechanism of action and anti-inflammatory and antioxidant properties make it a promising candidate for future research. Further studies are needed to determine its safety and efficacy in humans and its potential use in the treatment of various diseases.
Scientific Research Applications
HPN-07 has been found to have numerous potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. HPN-07 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been found to have potential in the treatment of traumatic brain injury, stroke, and spinal cord injury.
properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N12O13/c1-13(38-26(50)16(10-22(35)46)40-28(52)19-5-3-7-43(19)30(54)15(33)9-21(34)45)25(49)42-18(12-24(37)48)31(55)44-8-4-6-20(44)29(53)41-17(11-23(36)47)27(51)39-14(2)32(56)57/h13-20H,3-12,33H2,1-2H3,(H2,34,45)(H2,35,46)(H2,36,47)(H2,37,48)(H,38,50)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,56,57)/t13-,14-,15-,16-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPDKCEOCENCE-QFHQRVFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N12O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H(-Asn-Pro-Asn-Ala)2-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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